molecular formula C11H12N4OS B2761176 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207010-42-1

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2761176
CAS No.: 1207010-42-1
M. Wt: 248.3
InChI Key: ZNWABXKQJDJVJT-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to increase the yield and selectivity.

    Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-methyl-N-(2-phenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methylthio group, which may affect its lipophilicity and biological activity.

    1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which may alter its interaction with biological targets.

    1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-7-9(13-14-15)11(16)12-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWABXKQJDJVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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